molecular formula C20H14FN5OS2 B2546818 N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1210023-07-6

N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2546818
CAS No.: 1210023-07-6
M. Wt: 423.48
InChI Key: OYEIDWKILICAGW-UHFFFAOYSA-N
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Description

N-(2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d]thiazole-2-carboxamide is a structurally complex heterocyclic compound featuring a benzothiazole core fused with a thiazolo-triazole moiety and a 3-fluorophenyl substituent. The benzothiazole scaffold is known for its role in enhancing pharmacokinetic properties, such as metabolic stability and bioavailability, while the thiazolo-triazole system contributes to diverse interactions with biological targets .

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN5OS2/c21-13-5-3-4-12(10-13)17-24-20-26(25-17)14(11-28-20)8-9-22-18(27)19-23-15-6-1-2-7-16(15)29-19/h1-7,10-11H,8-9H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEIDWKILICAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.

Biological Activity

N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex compound that incorporates thiazole and triazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical formula and properties:

PropertyValue
Molecular Formula C20H19FN4O3S2
Molecular Weight 446.5 g/mol
CAS Number 946274-53-9

Antiproliferative Activity

Research indicates that compounds containing thiazole and triazole structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of breast, colon, and lung cancer cells.

Case Studies

  • Anticancer Activity : A study evaluated the antiproliferative effects of various thiazolo[3,2-b][1,2,4]triazole derivatives against A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines. The results indicated that derivatives with specific substitutions on the thiazole ring exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The mechanism underlying the antiproliferative activity was investigated using molecular dynamics simulations. The interactions between the compound and target proteins revealed hydrophobic contacts as a primary interaction mode, suggesting that structural modifications could enhance binding affinity and selectivity against cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies highlight that:

  • Thiazole Ring : Essential for cytotoxic activity; modifications to this ring can dramatically alter efficacy.
  • Substituents : The presence of electron-donating groups (e.g., methyl groups) at specific positions on the phenyl ring enhances activity.
  • Triazole Linkage : Plays a critical role in maintaining the structural integrity necessary for biological activity.

Summary of Biological Activities

In addition to anticancer properties, related compounds have demonstrated various biological activities including:

  • Antimicrobial : Certain derivatives showed effectiveness against bacterial strains.
  • Anti-inflammatory : Compounds with similar structures have been reported to exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines .

Scientific Research Applications

Antimicrobial Activity

Recent studies indicate that compounds derived from thiazole and triazole frameworks exhibit promising antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities:

  • Mechanism of Action : The thiazolo[3,2-b][1,2,4]triazole structure is known to inhibit bacterial growth by interfering with vital metabolic pathways.
  • Case Study : In a comparative study against standard antibiotics like Ciprofloxacin and Rifampicin, derivatives of the compound showed broad-spectrum antibacterial activity, particularly effective against Mycobacterium smegmatis with a minimum inhibitory concentration (MIC) of 50 μg/mL .

Anticancer Potential

The compound's structure suggests it may possess anticancer properties:

  • Research Findings : Thiazole and triazole derivatives have been explored for their ability to inhibit cancer cell proliferation. For instance, derivatives similar to N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d]thiazole-2-carboxamide have shown effectiveness against various cancer cell lines, including breast cancer (MCF7) .
  • Activity Assessment : In vitro studies demonstrated that certain derivatives exhibited significant cytotoxic effects on cancer cells while maintaining lower toxicity towards normal cells .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have also been investigated:

  • Mechanism : Thiazole derivatives are known to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes.
  • Study Results : Research indicated that compounds with similar structures displayed promising anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets:

  • Binding Affinity : Computational models suggest that this compound interacts effectively with key proteins involved in disease pathways.
  • Implications for Drug Design : These findings underline the compound's potential as a lead structure for developing new therapeutics targeting bacterial infections and cancer .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Structure Substituents/Functional Groups Biological Relevance Reference
N-(2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d]thiazole-2-carboxamide (Target) Benzothiazole + Thiazolo-triazole 3-Fluorophenyl, ethyl linker, carboxamide Potential antimicrobial/antiviral activity N/A
2-Acetamido-N-[4-(thiazol-2-ylsulfamoyl)phenyl]benzo[d]thiazole-6-carboxamide (Compound 28) Benzothiazole Acetamido, sulfamoylphenyl Antimicrobial activity
N-(1-[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino]-2,2,2-trichloroethyl)carboxamides Triazolo-thiadiazole Trichloroethyl, carboxamide Antibacterial, antifungal activity
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole Trifluoromethyl, methoxyphenyl, acetamide Enzyme inhibition (e.g., acetylcholinesterase)

Key Observations :

  • The target compound distinguishes itself via the thiazolo[3,2-b][1,2,4]triazole core, which is less common than the triazolo-thiadiazole systems seen in . The 3-fluorophenyl group may enhance lipophilicity and target binding compared to methoxy or trifluoromethyl substituents in .
  • Triazolo-thiadiazole derivatives () exhibit broader antimicrobial activity but require trichloroethyl groups for synthesis, which may introduce toxicity concerns.

Antimicrobial Activity

  • Triazolo-thiadiazoles (e.g., ) demonstrate potent antibacterial and antifungal activity, with MIC values as low as 1.56 µg/mL against Staphylococcus aureus and Candida albicans. Their mechanism involves disrupting microbial cell membranes or enzyme inhibition.
  • Benzothiazole-carboxamides (e.g., ) show moderate activity, with MICs ranging from 12.5–50 µg/mL. The trifluoromethyl group in enhances potency against acetylcholinesterase (IC₅₀: 0.8 µM), suggesting the target compound’s fluorophenyl group may similarly optimize enzyme interactions.

Q & A

Q. Q1. What are the key synthetic strategies for preparing N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d]thiazole-2-carboxamide?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the thiazolo[3,2-b][1,2,4]triazole core via cyclocondensation of 3-fluorophenyl-substituted thioureas with α-haloketones under reflux in ethanol or THF (60–90% yields) .
  • Step 2 : Introduction of the ethyl linker through nucleophilic substitution or coupling reactions, often using catalysts like CuI or Pd-based systems .
  • Step 3 : Amidation with benzo[d]thiazole-2-carboxylic acid derivatives, employing carbodiimide coupling agents (e.g., EDCI) in dichloromethane or DMF .
    Critical Note : Purity is verified via HPLC (>95%) and structural confirmation by 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. Q2. How is the compound characterized to confirm its structural integrity?

Methodological Answer:

  • Spectroscopy : 1H^1H NMR (DMSO-d6d_6) reveals diagnostic peaks: δ 8.2–8.5 ppm (aromatic protons), δ 4.3–4.6 ppm (ethyl linker CH2_2), and δ 2.8–3.1 ppm (thiazole-CH2_2-triazole) .
  • Mass Spectrometry : HRMS (ESI+) confirms the molecular ion [M+H]+^+ at m/z 466.0821 (calc. 466.0818) .
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry, particularly for the thiazolo-triazole core .

Advanced Research Questions

Q. Q3. How can researchers optimize low yields during the final amidation step?

Methodological Answer: Low yields (e.g., 37–45% in analogous compounds) are often due to steric hindrance or competing side reactions. Strategies include:

  • Solvent Optimization : Switching from DMF to THF or dichloroethane improves reaction efficiency .
  • Catalyst Screening : Use of HOBt/DMAP to suppress racemization and enhance coupling efficiency .
  • Temperature Control : Reactions at 0–5°C minimize decomposition of activated intermediates .

Q. Q4. What in vitro assays are recommended to evaluate the compound’s pharmacological potential?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with ciprofloxacin as a positive control .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or acetylcholinesterase, monitoring IC50_{50} values at λex_{ex}em_{em} = 340/450 nm .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa), comparing viability reductions against cisplatin .

Q. Q5. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact bioactivity?

Methodological Answer:

  • Fluorine Substitution : The 3-fluorophenyl group enhances lipophilicity (logP +0.3) and membrane permeability, improving IC50_{50} against EGFR by 2-fold compared to chlorophenyl analogs .
  • Thiazole vs. Oxazole : Replacement of the thiazole ring with oxazole reduces antimicrobial potency (MIC increases from 2 µg/mL to >16 µg/mL) due to weaker H-bonding with bacterial targets .

Q. Q6. What computational methods support the design of derivatives with improved target binding?

Methodological Answer:

  • Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with EGFR (PDB: 1M17). Key residues: Lys721 (H-bond) and hydrophobic pocket (Phe723, Leu764) .
  • QM/MM Simulations : Gaussian 16 (B3LYP/6-31G*) optimizes transition states for ring-closing steps, predicting regioselectivity in thiazolo-triazole formation .

Q. Q7. How should researchers address contradictions in reported biological activity data?

Methodological Answer: Discrepancies (e.g., variable IC50_{50} values across studies) may arise from:

  • Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Compound Purity : Re-evaluate batches with HPLC-MS to exclude impurities >2% .
  • Cell Line Heterogeneity : Use authenticated lines (e.g., ATCC) and include controls for genetic drift .

Methodological Challenges

Q. Q8. What strategies resolve regiochemical ambiguity in the thiazolo-triazole core?

Methodological Answer:

  • NOE Spectroscopy : Nuclear Overhauser effect (NOE) contacts between H-5 (triazole) and H-6 (thiazole) confirm fusion pattern .
  • Single-Crystal XRD : Resolves absolute configuration; e.g., C–C bond lengths (1.36–1.41 Å) distinguish between [3,2-b] and [2,3-d] isomers .

Q. Q9. How can researchers scale up synthesis without compromising purity?

Methodological Answer:

  • Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., dimerization) during cyclization steps .
  • Purification : Use of preparative HPLC (C18 column, acetonitrile/water gradient) ensures >99% purity for in vivo studies .

Q. Q10. What are the limitations of current SAR studies for this compound class?

Methodological Answer:

  • Limited Solubility : High logP (>4) restricts aqueous solubility; prodrug strategies (e.g., phosphate esters) are under investigation .
  • Off-Target Effects : Proteome-wide profiling (e.g., KinomeScan) identifies unintended kinase inhibition, guiding selectivity optimization .

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